molecular formula C7H10O2 B8700695 2H-Pyran-2-one, 4-ethenyltetrahydro- CAS No. 89030-33-1

2H-Pyran-2-one, 4-ethenyltetrahydro-

Cat. No. B8700695
CAS RN: 89030-33-1
M. Wt: 126.15 g/mol
InChI Key: DPTJFTFDPACGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyran-2-one, 4-ethenyltetrahydro- is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Pyran-2-one, 4-ethenyltetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran-2-one, 4-ethenyltetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89030-33-1

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

4-ethenyloxan-2-one

InChI

InChI=1S/C7H10O2/c1-2-6-3-4-9-7(8)5-6/h2,6H,1,3-5H2

InChI Key

DPTJFTFDPACGGJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCOC(=O)C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5,6-Dihydro-2H-pyran-2-one is treated with vinyllithium in the presence of a cuprous salt to obtain 4-ethenyl-tetrahydro-2H-pyran-2-one which is reacted with 3-bromopyridine under conditions of a Heck condensation [J. Org. Chem. 43, 2952 (1978), e.g. in the presence of Pd(OAc)2 and tri-o-tolylphosphine] to obtain 4-[2-(3-pyridyl)-ethenyl]tetrahydro-2H-pyran-2-one. The lactone is reduced to the corresponding lactol, e.g. with diisobutyl aluminium hydride, which is condensed under Wittig conditions with e.g. methyl(triphenylphosphoranylidene)-acetate to obtain methyl 7-hydroxy-5-[2-(3-pyridyl)-ethenyl]-hept-2-enoate. The two double bonds are then saturated using e.g. hydrogen in the presence of palladium on charcoal catalyst to obtain methyl 7-hydroxy-5-[2-(3-pyridyl)-ethyl]-heptanoate. The alcohol is converted to a reactive intermediate, e.g. the mesylate derivative, treated with e.g. sodium cyanide to obtain the nitrile which is then reduced to the methyl ester of the amine of formula XII wherein Het represents 3-pyridyl, A and M represent 1,3-propylene and B represents 1,2-ethylene.
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reactant
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[Compound]
Name
cuprous
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Synthesis routes and methods II

Procedure details

A stream of nitrogen gas is passed through a mixture of 19.6 ml (41.2 mmol) of 2.1M vinyllithium in tetrahydrofuran and 21 ml toluene to evaporate tetrahydrofuran. The resulting pale yellow suspension is diluted with 21 ml ether and cooled to -78°. To this solution is added 1.87 g (20.9 mmol) cuprous cyanide and the reaction mixture is then warmed to 0° for 2 min. The resulting gray suspension is cooled to -78° and 0.9 ml (10.4 mmol) of 5,6-dihydro-2H-pyran-2-one is added. The reaction mixture is stirred at -78° for 30 min and at -20° for 15 min. The reaction is quenched by the addition of saturated aqueous ammonium chloride and stirred for 1 h at room temperature. The insoluble salts are filtered off and washed with water (1×20 ml) and ether (2×20 ml). The layers are separated and the aqueous phase is extracted with ether (2×30 ml). Combined organic extracts are dried (MgSO4), filtered and evaporated to give a yellow oil which is purified by flash chromatography to obtain 4-ethenyltetrahydro-2H-pyran-2-one as a pale yellow oil.
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19.6 mL
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21 mL
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solvent
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Name
cuprous cyanide
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1.87 g
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reactant
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Quantity
0.9 mL
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reactant
Reaction Step Three

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